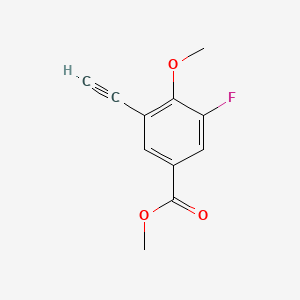
Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C11H9FO3 and a molecular weight of 208.19 g/mol . This compound is characterized by the presence of an ethynyl group, a fluorine atom, and a methoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Functional Group Introduction: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alkenes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethynyl-5-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-ethynyl-5-fluoro-4-methoxybenzyl alcohol or corresponding alkanes.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but lacks the ethynyl group.
Methyl 4-fluorobenzoate: Similar structure but lacks both the ethynyl and methoxy groups.
Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The combination of the ethynyl, fluorine, and methoxy groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9FO3 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
methyl 3-ethynyl-5-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C11H9FO3/c1-4-7-5-8(11(13)15-3)6-9(12)10(7)14-2/h1,5-6H,2-3H3 |
Clé InChI |
ZBRDYNVSAVHHKZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)C(=O)OC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


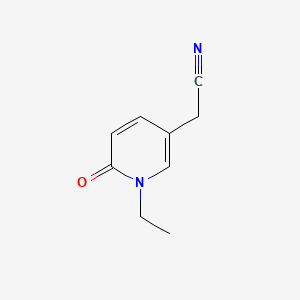
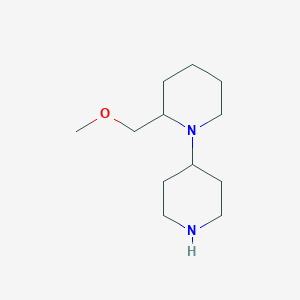


![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13430492.png)
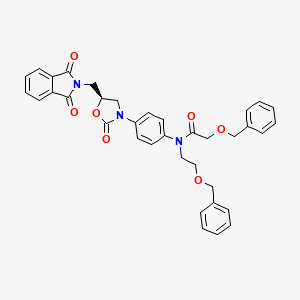
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)

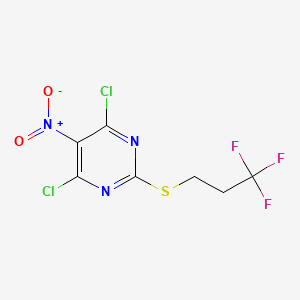


![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
